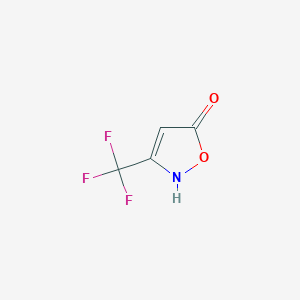
Triiron dodecacarbonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triiron dodecacarbonyl is an organoiron compound with the formula Fe3(CO)12. It is a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents to give intensely green solutions .
Synthesis Analysis
This compound was one of the first metal carbonyl clusters synthesized. It was occasionally obtained from the thermolysis of Fe(CO)5 . The usual synthesis of Fe3(CO)12 starts with the reaction of Fe(CO)5 with base . The original synthesis by Walter Hieber et al. entailed the oxidation of H2Fe(CO)4 with manganese dioxide .Molecular Structure Analysis
Fe3(CO)12 consists of a triangle of iron atoms surrounded by 12 CO ligands. Ten of the CO ligands are terminal and two span an Fe—Fe edge, resulting in C2v point group symmetry . By contrast, Ru3(CO)12 and Os3(CO)12 adopt D3h-symmetric structures, wherein all 12 CO ligands are terminally bound to the metals .Chemical Reactions Analysis
Solutions of Fe3(CO)12 react with triphenylphosphine to give (triphenylphosphine)iron tetracarbonyl (and some bis(triphenylphosphine)iron tricarbonyl) . Heating Fe3(CO)12 gives a low yield of the carbido cluster Fe5(CO)15C .Physical and Chemical Properties Analysis
This compound is a dark green solid that sublimes under vacuum. It is soluble in nonpolar organic solvents to give intensely green solutions . Most low-nuclearity clusters are pale yellow or orange .Aplicaciones Científicas De Investigación
Catalyzing Photochemical Isomerization : Triiron dodecacarbonyl effectively catalyzes the photochemical isomerization of unsaturated alcohols, ethers, and esters into their corresponding carbonyl compounds, enol ethers, and esters (Iranpoor & Mottaghinejad, 1992).
Synthesis of New Compounds : It is used in synthesizing new compounds like Î2-terpinene-iron tricarbonyl and alloocimene-iron tricarbonyl (King, 1961).
Studying Structural Isomers : The compound aids in studying structural isomers, particularly in examining deviations from symmetry in the molecule's peripheral region (Zimniak & Zachara, 1997).
Reactivity and Catalytic Activity Studies : this compound is used to compare the reactivity of Group VIII metals and to evaluate the influence of substituents on the catalytic activity of ruthenium complexes (Trampert et al., 2020).
Reactions Involving Fluorinated Aromatic Groups : It is involved in reactions with highly fluorinated aromatic groups, yielding products similar to those obtained from experiments with diphenylacetylene (Wiles & Massey, 1973).
Bioinspired Models for Enzyme Active Sites : The compound can synthesize complexes that serve as bioinspired models for the active site of [FeFe]-hydrogenase (Daraosheh et al., 2012).
Synthesis of Polyfluorobenzenes : It is used to prepare new (polyfluoro-1,3-cycloheptadiene)iron tricarbonyl complexes, which can be pyrolysed to give polyfluorobenzenes (Dodman & Tatlow, 1974).
Production of Complexes : this compound is utilized in producing complexes like Tetramethylcyclobutadieneiron tricarbonyl and its derivatives (Bruce et al., 1967).
Synthesis of Iron-Containing Nanoparticles : As a non-volatile anionic iron carbonyl precursor, it is used to synthesize iron-containing nanoparticles without the drawbacks of high toxicity and volatility (Watt et al., 2017).
Desulfurization of Benzylic Mercaptans : this compound can desulfurize benzylic mercaptans under acidic and biphasic conditions (Alper & Sibtain, 1985).
Ester to Ether Conversion : It allows for the selective reduction of esters into ethers, with excellent yields and a wide substrate scope (Das et al., 2012).
Catalyst for Carbon Nanotube Growth : this compound-based thin films are used as catalysts for carbon nanotube growth (Mero et al., 2014).
Safety and Hazards
Direcciones Futuras
While specific future directions for Triiron dodecacarbonyl are not mentioned in the sources, the field of organometallic chemistry continues to evolve with ongoing improvements in engineering biomaterials. These could result in generating better insight to deal with various challenges, including cancer, through easily accessible immunological interventions .
Propiedades
IUPAC Name |
carbon monoxide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.3Fe/c12*1-2;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRMDDXFDINCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Fe3O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17685-52-8 |
Source


|
| Record name | Dodecacarbonyl iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



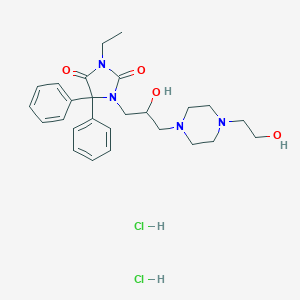


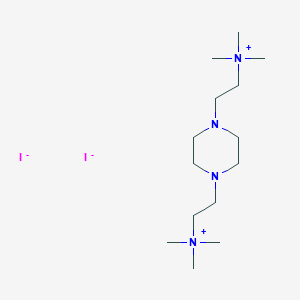
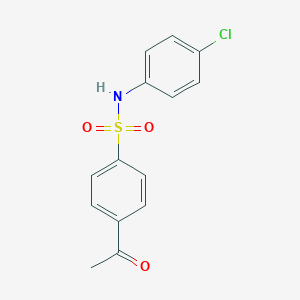
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)
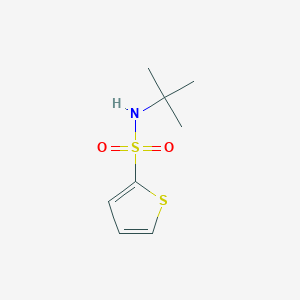
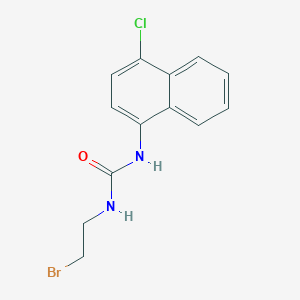
![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
